XLLG xyloglucan oligosaccharide

Description

Contextual Overview of Xyloglucan (B1166014) Polysaccharides in Plant Cell Walls

Xyloglucans are a major type of hemicellulose, a class of polysaccharides found in the primary cell walls of all vascular plants. nih.gov In many dicotyledonous plants, xyloglucan is the most abundant hemicellulose, constituting approximately 20-25% of the primary cell wall's dry weight. oup.comoup.com These polysaccharides play a crucial role in the structural integrity of the cell wall. nih.gov

The fundamental structure of xyloglucan consists of a linear backbone of β-(1,4)-linked D-glucopyranose residues, the same linkage found in cellulose (B213188). oup.com This structural similarity allows xyloglucan to hydrogen-bond to the surface of cellulose microfibrils. oup.com This interaction is believed to create a cellulose-xyloglucan network that is a primary load-bearing structure within the cell wall. nih.gov What distinguishes xyloglucan from cellulose is the presence of regular side-chain substitutions. nih.gov

Importance of Xyloglucan-Derived Oligosaccharides (XGOs) in Plant Biology and Beyond

When the xyloglucan polysaccharide is broken down, either enzymatically or chemically, it yields smaller fragments known as xyloglucan-derived oligosaccharides (XGOs). These oligosaccharides are not merely structural remnants; they are recognized as biologically active molecules. oup.com XGOs can act as signaling molecules, influencing various aspects of plant growth and development. oup.com For instance, specific fucosylated XGOs have been shown to exhibit hormone-like activity, capable of influencing cell expansion. oup.com

Beyond their roles in plant physiology, the study of XGOs is crucial for understanding the enzymatic degradation of plant biomass, a process central to biofuel production and other biotechnological applications. researchgate.net The specific structure of each XGO determines its function and how it is recognized and processed by various enzymes. researchgate.netnih.gov

Defining XLLG Oligosaccharide: Specificity and Nomenclature

The oligosaccharide XLLG is a specific, well-defined fragment derived from the enzymatic cleavage of certain xyloglucans, particularly those found in the seeds of plants like Tamarindus indica (tamarind). researchgate.netnih.gov Endoglucanase enzymes typically cleave the xyloglucan backbone at unsubstituted glucose residues, yielding a series of oligosaccharides with a four-unit glucan backbone. researchgate.netuga.edu

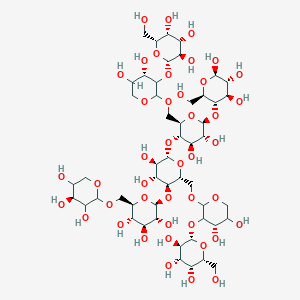

The structure of XLLG is a nonasaccharide, meaning it is composed of nine sugar units. researchgate.net Its backbone consists of four β-(1,4)-linked glucose (Glc) residues. Three of these glucose residues are substituted with side chains. researchgate.net The specific structure of XLLG is characterized by the presence of two "L" units and one "X" unit attached to the glucan backbone, followed by an unsubstituted glucose residue ("G"). researchgate.netnih.gov

The side chains are attached at the O-6 position of the glucose residues. oup.com

The X side chain is a single α-D-xylose (Xyl) residue.

The L side chain consists of a β-D-galactose (Gal) residue linked to a xylose residue, forming a Gal-Xyl disaccharide. oup.comnih.gov

Therefore, the complete structure of XLLG consists of a four-glucose backbone with one xylose side chain and two galactose-xylose side chains. oup.comresearchgate.net

Table 1: Structural Components of XLLG

| Component | Monosaccharide Units | Linkage |

|---|---|---|

| Backbone | 4 x Glucose (Glc) | β-(1,4)-glycosidic bonds |

| Side Chain 1 (X) | 1 x Xylose (Xyl) | α-(1,6)-linked to a glucose residue |

| Side Chain 2 (L) | 1 x Galactose (Gal), 1 x Xylose (Xyl) | β-(1,2)-linkage between Gal and Xyl; α-(1,6)-linkage between Xyl and a glucose residue |

| Side Chain 3 (L) | 1 x Galactose (Gal), 1 x Xylose (Xyl) | β-(1,2)-linkage between Gal and Xyl; α-(1,6)-linkage between Xyl and a glucose residue |

This table provides a simplified overview of the primary linkages in the XLLG oligosaccharide.

To simplify the representation of complex xyloglucan oligosaccharide structures, a standardized one-letter nomenclature was proposed and has been widely adopted by researchers. ed.ac.ukresearchgate.net This system assigns a single letter to each differently substituted β-D-glucosyl residue in the backbone. uga.edu The name of the entire oligosaccharide is then written as a sequence of these letters, starting from the non-reducing end to the reducing end of the glucan chain. uga.edued.ac.uk

Table 2: One-Letter Code for Common Xyloglucan Substructures

| One-Letter Code | Side Chain Structure |

|---|---|

| G | Unsubstituted Glucose residue |

| X | Glucose substituted with α-D-Xylopyranosyl-(1→6)- |

| L | Glucose substituted with β-D-Galactopyranosyl-(1→2)-α-D-xylopyranosyl-(1→6)- |

| F | Glucose substituted with α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranosyl-(1→6)- |

This table is based on the established nomenclature for xyloglucan-derived oligosaccharides. ed.ac.ukresearchgate.net

In this system, the name XLLG unambiguously describes the structure of the nonasaccharide:

X : The first glucose residue (at the non-reducing end) is substituted with a single xylose.

L : The second glucose residue is substituted with a galactose-xylose side chain.

L : The third glucose residue is also substituted with a galactose-xylose side chain.

G : The fourth glucose residue (at the reducing end) is unsubstituted. researchgate.netnih.gov

This systematic nomenclature is essential for clear communication among scientists and for database entries, ensuring that complex carbohydrate structures are described with precision and without ambiguity. ed.ac.ukuga.edu

Structure

2D Structure

Properties

Molecular Formula |

C40H70O33 |

|---|---|

Synonyms |

Degree of polymerization DP 9 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Xllg

Advanced Spectroscopic Methods for XLLG Structural Determination

Spectroscopic methods are indispensable for the detailed structural characterization of complex carbohydrates like XLLG. researchgate.netpugetsound.edu These techniques provide atomic-level information about monosaccharide composition, sequence, linkage patterns, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of oligosaccharides, including XLLG. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a comprehensive picture of the molecule's structure.

1D ¹H-NMR spectroscopy provides a rapid method for identifying and quantifying the relative proportions of different oligosaccharide subunits, such as XLLG, that result from the enzymatic digestion of a xyloglucan (B1166014) polymer. nih.gov By comparing the ¹H-NMR spectrum of an unknown xyloglucan digest to the spectra of known, purified oligosaccharide standards, researchers can determine the identity and relative amounts of the constituent subunits. nih.gov

For a more in-depth analysis, 2D NMR techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are utilized. nih.gov These methods help to assign specific proton (¹H) and carbon (¹³C) signals to individual sugar residues within the XLLG structure. This allows for the unambiguous determination of glycosyl composition, the sequence of monosaccharides, and the positions of the glycosidic linkages between them. nih.govyoutube.com

Furthermore, NMR is crucial for conformational analysis. researchgate.netnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can measure through-space interactions between protons, providing data on the three-dimensional shape and flexibility of the XLLG molecule in solution. nih.gov These studies have revealed that the xyloglucan backbone adopts an extended, ribbon-like two-fold helix, similar to cellulose (B213188), while the side chains have preferred conformations that can fold onto the main chain. researchgate.netnih.gov The solution-state behavior is influenced by both hydrophobic and hydrophilic interactions, which affect intermolecular and intramolecular associations. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique critical for determining the molecular weight, monosaccharide composition, sequence, and branching patterns of oligosaccharides like XLLG. nih.govresearchgate.net Modern "soft" ionization methods allow for the analysis of large, fragile biomolecules without significant fragmentation during the ionization process. nih.govyoutube.com

MALDI-TOF MS is a powerful tool for the analysis of complex carbohydrate mixtures. researchgate.netyoutube.com In this technique, the analyte (XLLG) is co-crystallized with a matrix, a small organic molecule that strongly absorbs laser light. youtube.com A pulsed laser irradiates the sample, causing the matrix to ablate from the surface, carrying the intact analyte molecules into the gas phase and ionizing them, typically by proton transfer. youtube.com Because it is a soft ionization method, it generates primarily intact molecular ions with a single charge, making the resulting spectrum relatively easy to interpret. youtube.comyoutube.com

The time-of-flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio (m/z). youtube.com Lighter ions travel faster and reach the detector first, allowing for precise molecular weight determination of the oligosaccharide. nih.gov MALDI-TOF MS is frequently used to analyze the products of enzymatic digestion of xyloglucans, providing a profile of the resulting oligosaccharides, including XLLG. researchgate.netnih.gov Its high throughput and tolerance for complex mixtures make it an essential technique in glycomics. youtube.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another ionization technique that has been successfully applied to the structural analysis of xyloglucan oligosaccharides. nih.gov In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. scilit.com This process desorbs and ionizes the analyte molecules.

FAB-MS, often used in conjunction with ¹H-NMR spectroscopy, has been instrumental in characterizing purified xyloglucan oligosaccharide subunits. nih.gov It provides valuable information for sequencing and confirming the structure of these molecules. While newer soft ionization techniques like MALDI and electrospray ionization (ESI) are now more common due to their gentler nature, FAB-MS played a foundational role in the mass spectrometric analysis of complex carbohydrates. nih.govscilit.com

Post-Source Decay (PSD) is a fragmentation technique used with MALDI-TOF mass spectrometers to obtain structural information from a selected precursor ion. nih.govnih.gov After the initial ionization, some ions undergo spontaneous fragmentation (decay) in the flight tube after they have been accelerated but before they reach the detector. scripps.edu By analyzing the masses of these fragment ions, detailed structural information, such as the sequence and branching of the oligosaccharide, can be deduced. nih.gov

In the context of XLLG and other highly branched xyloglucan oligosaccharides, PSD analysis is particularly informative. nih.gov The fragmentation patterns reveal the sequence of sugar residues. For instance, the relative intensities of fragment ions corresponding to the loss of a xylose residue ([M-Xyl]⁺) versus the loss of a galactose residue ([M-Gal]⁺) can be used to characterize the degree of galactose substitution. nih.gov Studies have also shown that fucosyl linkages, when present, are significantly weaker and are the first to break during PSD fragmentation. nih.gov This method provides a powerful means to distinguish between isomeric structures and to elucidate the complex branching patterns of xyloglucan oligosaccharides. nih.gov

Mass Spectrometry (MS) Techniques for Oligosaccharide Sequencing and Compositional Analysis

Chromatographic Separation Techniques for XLLG Isolation and Quantification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.govjournalagent.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. frontiersin.org These methods are essential for the isolation and purification of XLLG from the complex mixture of oligosaccharides produced by the enzymatic hydrolysis of xyloglucan, as well as for its quantification. researchgate.net

Several chromatographic methods are particularly suited for oligosaccharide analysis.

High-Performance Anion-Exchange Chromatography (HPAEC) : This technique, often coupled with Pulsed Amperometric Detection (PAD), is a high-resolution method for separating and quantifying carbohydrates. HPAEC-PAD has been used to analyze the oligosaccharide units of xyloglucans, including XLLG, XXXG, and XXLG. researchgate.net The separation is based on the weak acidity of sugar hydroxyl groups, which allows for their separation in their anionic forms at high pH on a strong anion-exchange column.

Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic volume). creative-proteomics.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. SEC is used to characterize the molecular weight distribution of xyloglucan fractions and to isolate oligosaccharides of a specific size range. researchgate.net

Liquid Chromatography (LC) : Techniques like High-Performance Liquid Chromatography (HPLC) are central to oligosaccharide analysis. journalagent.comfrontiersin.org Reversed-phase HPLC, using columns like C18, can separate oligosaccharides, often after they have been derivatized with a fluorescent label (e.g., 2-aminobenzamide) to enhance detection. qa-bio.com The use of volatile buffers in the mobile phase allows for the recovery of purified fractions for subsequent analysis by mass spectrometry. qa-bio.com A multidimensional LC-MS/MS workflow can provide comprehensive structural elucidation, including sequence, composition, and linkage information. ucdavis.edu

Affinity Chromatography : This technique separates molecules based on a highly specific binding interaction between an analyte and a ligand immobilized on the stationary phase. creative-proteomics.com For instance, a column containing a specific lectin or antibody that binds to a particular sugar structure could be used to selectively isolate specific xyloglucan oligosaccharides from a mixture. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely utilized technique for the detailed analysis of xyloglucan oligosaccharides (XGOs), including XLLG. chromatographyonline.com This method allows for high-resolution separation of complex carbohydrate mixtures, including isomers, without the need for sample derivatization. chromatographyonline.com

In the analysis of XGOs, HPAEC-PAD separates these oligosaccharides based on their size, charge, and the linkage of their constituent monosaccharides. chromatographyonline.comncsu.edu The separation occurs on a specialized anion-exchange column at high pH, where the hydroxyl groups of the carbohydrates become ionized, allowing them to interact with the stationary phase. thermofisher.com A gradient of an eluent, typically sodium hydroxide (B78521) with sodium acetate, is used to selectively release the bound oligosaccharides from the column. ncsu.eduthermofisher.com Pulsed Amperometric Detection then provides sensitive and direct detection of the eluted carbohydrates as they are oxidized on a gold electrode. thermofisher.com

This technique has been successfully employed to determine the composition of XGOs released from various plant sources after enzymatic digestion. researchgate.netresearchgate.net For example, HPAEC-PAD analysis of cellulase-digested xyloglucans can reveal the relative proportions of different XGOs, such as XXXG, XXLG, and XLLG. researchgate.net The high proportion of XLLG in some analyses suggests a structure more akin to storage xyloglucan than to primary cell wall xyloglucan. researchgate.net

Table 1: HPAEC-PAD Analysis of Xyloglucan Oligosaccharides

| Feature | Description |

| Principle | Separation of anionic carbohydrates at high pH on an anion-exchange column, followed by sensitive detection via pulsed amperometry. chromatographyonline.comthermofisher.com |

| Sample Preparation | Enzymatic digestion (e.g., with cellulase) of xyloglucan to release oligosaccharide subunits. researchgate.netnih.gov |

| Instrumentation | A non-metallic high-pressure liquid chromatography system with an electrochemical detector and a gold working electrode. thermofisher.com |

| Application to XLLG | Quantification and identification of XLLG within a mixture of other xyloglucan oligosaccharides. researchgate.netresearchgate.net |

Size-Exclusion Chromatography (SEC) for XGO Fractionation

Size-Exclusion Chromatography (SEC), also known as molecular sieve chromatography, is a technique used to separate molecules based on their size and shape in solution. wikipedia.org In the context of xyloglucan research, SEC is valuable for the fractionation of XGOs, providing information about their molecular weight distribution. wikipedia.orgnih.gov

The process involves passing a solution containing the XGO mixture through a column packed with porous beads. wikipedia.org Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. wikipedia.org Smaller molecules can enter the pores, leading to a longer retention time and later elution. wikipedia.org This method is particularly useful for obtaining fractions of XGOs with a specific size range for further analysis. nih.gov

High-performance size-exclusion chromatography (HPSEC) has been used to profile the products of enzymatic hydrolysis of xylans and other plant polysaccharides. nih.gov When coupled with detectors like refractive index (RI) and multi-angle laser light scattering (MALLS), HPSEC can provide quantitative data on the molecular weight and distribution of the oligosaccharide fractions. researchgate.net

Table 2: Size-Exclusion Chromatography for XGO Analysis

| Feature | Description |

| Principle | Separation of molecules based on their hydrodynamic volume as they pass through a column with porous packing material. wikipedia.org |

| Stationary Phase | Porous beads made of materials like dextran, agarose, or polyacrylamide. wikipedia.org |

| Detection | Commonly uses refractive index (RI) detectors; can be coupled with multi-angle laser light scattering (MALLS) for absolute molecular weight determination. researchgate.net |

| Application to XGOs | Fractionation of XGO mixtures to isolate specific oligosaccharides like XLLG and to determine the molecular weight distribution of xyloglucan hydrolysates. nih.govresearchgate.net |

Computational Modeling and Molecular Dynamics Simulations of XLLG Conformation and Flexibility

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the three-dimensional structure, conformation, and flexibility of complex carbohydrates like XLLG at an atomic level. acs.orgnih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

Atomistic-scale MD simulations have been used to study the hydration-dependent dynamics of xyloglucan. acs.org These simulations model the interactions between the xyloglucan chain and surrounding water molecules, revealing how moisture content affects the polymer's mobility and conformational states. acs.orgbit.edu.cn Such studies have shown that even at high hydration levels, the xyloglucan network can maintain a heterogeneous, gel-like structure. bit.edu.cn

Table 3: Computational Approaches for Studying XLLG Conformation

| Technique | Description | Key Findings for Xyloglucan |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to predict the conformational dynamics of macromolecules. acs.orgtandfonline.com | Reveals hydration-dependent mobility, folding of side chains, and interactions with cellulose surfaces. acs.orgresearchgate.netresearchgate.net |

| Potential Energy Calculations | Determines the energetically favorable conformations of a molecule by calculating the potential energy for different arrangements of its atoms. nih.gov | Suggests a role for fucosylated sidechains in creating nucleation sites for binding to cellulose. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com | Used to study the binding of xyloglucan oligosaccharides to the active sites of enzymes. mdpi.com |

Enzymatic and Genetic Determinants of Xyloglucan Oligosaccharide Biosynthesis

Glycosyltransferases (GTs) Involved in Xyloglucan (B1166014) Backbone and Side-Chain Formation

The synthesis of xyloglucan is a stepwise process involving multiple glycosyltransferase (GT) families, each responsible for adding a specific sugar residue to the growing polysaccharide. In Arabidopsis, at least 13 GTs are directly implicated in XyG biosynthesis. nih.gov These enzymes, all localized to the Golgi membrane, work in a coordinated fashion to build the final XyG structure. nih.gov

The foundation of the xyloglucan polymer is its β-1,4-glucan backbone. The synthesis of this backbone is carried out by members of the CELLULOSE (B213188) SYNTHASE-LIKE C (CSLC) gene family, which are part of the CAZy GT family 2. nih.govfrontiersin.org In Arabidopsis, this family includes five members: CSLC4, CSLC5, CSLC6, CSLC8, and CSLC12. nih.govresearchgate.net

Initial evidence pointed to CSLC4 as a likely candidate for the XyG glucan synthase. nih.govpnas.org Studies involving the heterologous expression of a nasturtium CSLC gene in yeast confirmed its glucan synthase activity, producing β-1,4-glucan. pnas.org Further research in Arabidopsis demonstrated that while single cslc mutants showed normal XyG levels, higher-order mutants had progressively less XyG. nih.govnih.gov A quintuple mutant, with all five CSLC genes disrupted, was found to have no detectable xyloglucan, providing conclusive evidence that the CSLC family is responsible for synthesizing the XyG backbone in planta. nih.govresearchgate.netnih.gov Each of the five CSLC genes can complement the quintuple mutant, indicating they all function as XyG glucan synthases. nih.gov These enzymes are integral membrane proteins, predicted to have multiple transmembrane domains, and are located in the Golgi apparatus, the site of XyG synthesis. frontiersin.orgfrontiersin.org

Once the glucan backbone is synthesized, it is decorated with α-(1→6)-linked xylosyl residues. This critical step is performed by xyloglucan xylosyltransferases (XXTs), which belong to the CAZy GT34 family. nih.gov In Arabidopsis, three key enzymes—XXT1, XXT2, and XXT5—are responsible for the xylosylation of the glucan chain. nih.govresearchgate.net

Genetic studies have been instrumental in dissecting the roles of these enzymes. While single mutants of xxt1 or xxt2 show only a modest reduction in XyG content, the xxt1 xxt2 double mutant lacks any detectable xyloglucan. oup.comnih.gov This demonstrates that XXT1 and XXT2 are essential for the bulk of xylosylation and that at least one of them must be active for XyG to be produced. nih.govoup.com XXT5 also plays a significant, though distinct, role. nih.gov Structural and biochemical analyses suggest a model where these enzymes work in a specific sequence within a multiprotein complex. pnas.org It is proposed that XXT1 and XXT2 first create a GXXG repeat pattern, which is then acted upon by XXT5 to produce the final XXXG structure commonly found in native xyloglucans. pnas.org This sequential action is thought to be necessary due to steric constraints within the enzymes' active sites. pnas.org These XXT proteins physically interact with each other and with the glucan synthase CSLC4, forming Golgi-localized multiprotein complexes to ensure the efficient and coordinated synthesis of the xylosylated backbone. nih.gov

The generation of the XLLG oligosaccharide requires the addition of galactose to the xylosyl side chains. This galactosylation is catalyzed by specific β-(1→2)-galactosyltransferases from the CAZy GT47 family. frontiersin.org In Arabidopsis, two such enzymes have been identified: MURUS3 (MUR3) and XYLOGLUCAN L-SIDE-CHAIN GALACTOSYLTRANSFERASE 2 (XLT2). frontiersin.orgnih.gov

These enzymes exhibit remarkable regio-selectivity. semanticscholar.org MUR3 specifically adds a galactose residue to the third xylosyl unit of the XXXG motif (the one adjacent to the unbranched glucose), converting it to XXLG. semanticscholar.orgnih.gov Subsequently, XLT2 can add a galactose to the middle xylosyl residue, transforming XXLG into XLLG. nih.gov Conversely, XLT2 can first act on an XXXG motif to create XLXG, which can then be a substrate for MUR3 to form XLLG. frontiersin.org Genetic evidence supports these distinct roles; analysis of an xlt2 knockout plant showed a lack of XLXG and XLFG subunits, while mur3 mutants lack galactosylation on the third xylosyl residue. frontiersin.org A double mutant, xlt2 mur3, produces XyG that is almost entirely composed of non-galactosylated XXXG units and exhibits a dwarf phenotype, highlighting the importance of galactosylation for proper XyG function and plant growth. semanticscholar.org

The final step in the biosynthesis of the most common fucosylated xyloglucan subunit, XXFG (and by extension, XLFG from XLLG), is the addition of a fucose residue. This reaction is catalyzed by an α-(1→2)-fucosyltransferase. nih.gov In Arabidopsis, this function is performed by a single enzyme, FUCOSYLTRANSFERASE 1 (FUT1 or AtFUT1), a member of the GT37 family. nih.govuga.edu

FUT1 transfers a fucose from a GDP-fucose donor to the terminal galactose residue on the XyG side chain, specifically the one added by MUR3. nih.govnih.gov This creates the characteristic α-1,2 linkage. nih.gov The mur2 mutant of Arabidopsis, which has a lesion in the AtFUT1 gene, contains less than 2% of the normal amount of fucosylated xyloglucan, confirming that FUT1 is responsible for nearly all XyG fucosylation in the plant. uga.eduresearchgate.net Crystal structures of Arabidopsis FUT1, both alone and in a complex with GDP and an XLLG acceptor, have provided detailed insights into its mechanism. nih.govnih.gov The enzyme functions as a dimer and its structure reveals how it recognizes the XLLG acceptor and selectively transfers fucose to the O2 position of the specific galactose residue. nih.govnih.gov

Enzyme and Gene Summary for XLLG Biosynthesis

| Gene/Enzyme Name | CAZy Family | Function | Substrate(s) | Product Motif |

| CSLC4, 5, 6, 8, 12 | GT2 | Synthesizes the β-1,4-glucan backbone of xyloglucan. frontiersin.orgnih.gov | UDP-Glucose | Glucan chain |

| XXT1, XXT2, XXT5 | GT34 | Adds α-(1→6)-linked xylose residues to the glucan backbone. nih.govresearchgate.net | Glucan chain, UDP-Xylose | XXXG |

| MUR3 | GT47 | Adds β-(1→2)-linked galactose to the third xylose of the XXXG motif. frontiersin.orgnih.gov | XXXG/XLXG, UDP-Galactose | XXLG/XLLG |

| XLT2 | GT47 | Adds β-(1→2)-linked galactose to the second xylose of the XXXG motif. frontiersin.orgsemanticscholar.org | XXXG/XXLG, UDP-Galactose | XLXG/XLLG |

| FUT1 / AtFUT1 | GT37 | Adds α-(1→2)-linked fucose to the terminal galactose added by MUR3. nih.govnih.gov | XXLG/XLLG, GDP-Fucose | XLFG |

This table provides a simplified overview of the primary roles of these enzymes in the context of creating the fucogalactosylated XLLG structure. The biosynthetic process is complex and can involve varied sequences of events.

Regulatory Mechanisms of Xyloglucan Biosynthetic Enzymes

The biosynthesis of xyloglucan is a highly regulated process, ensuring that the correct amount and structure of this polysaccharide are produced in different tissues and at different developmental stages. Regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and the assembly of enzymes into functional protein complexes.

The expression patterns of the various glycosyltransferase genes involved in XyG synthesis are often distinct and tissue-specific. For instance, among the CSLC genes in Arabidopsis, CSLC4 and CSLC5 show the highest expression in most vegetative tissues, whereas CSLC6 and CSLC12 expression is more specific to flowers and seeds. nih.govfrontiersin.org This differential expression suggests that different combinations of these enzymes may be employed to synthesize XyG in various parts of the plant. nih.gov Furthermore, the gene encoding the glucan synthase, AtCSLC4, is coordinately expressed with other genes involved in XyG biosynthesis, such as xylosyltransferases, indicating a coordinated transcriptional regulation of the pathway. pnas.org

Beyond transcriptional control, there is compelling evidence that XyG biosynthetic enzymes assemble into multiprotein complexes within the Golgi apparatus. nih.gov This organization is thought to be crucial for the efficiency and coordination of the multi-step synthesis process. frontiersin.org Studies using bimolecular fluorescence complementation and in vitro pull-down assays have shown that CSLC4, XXT1, XXT2, and XXT5 physically interact to form these complexes. nih.gov For example, CSLC4 can form homocomplexes (CSLC4-CSLC4), and XXT2 can form both homocomplexes (XXT2-XXT2) and heterocomplexes with XXT1 and XXT5. nih.gov The formation of these complexes likely ensures that the nascent glucan chain produced by CSLC4 is efficiently passed to the XXTs for xylosylation. frontiersin.org The co-expression of AtCSLC4 and the xylosyltransferase XXT1 in yeast resulted in the production of longer glucan chains than when CSLC4 was expressed alone, suggesting that the interaction is necessary for the synthesis of full-length polymers. nih.govpnas.org

Genetic Approaches for Modifying XLLG and XGO Composition in Planta

The detailed understanding of the genes responsible for xyloglucan biosynthesis has opened avenues for modifying the structure and composition of XyG and its derived oligosaccharides (XGOs) in plants through genetic engineering. These approaches hold potential for altering cell wall properties for various applications.

Similarly, introducing genes from other species can alter XyG structure. Homologs of MUR3 from species like eucalyptus, tomato, and rice have been shown to be functionally equivalent to the Arabidopsis AtMUR3 when expressed in mur3 mutants, restoring galactosylation. nih.gov In some cases, overexpression of these homologous genes can even lead to hyper-galactosylation of XyG. nih.gov Interestingly, expressing certain tomato GT47 homologs in an Arabidopsis xlt2 mur3 double mutant resulted in the production of arabinosylated XyG instead of galactosylated XyG, demonstrating the potential to introduce novel side chains. frontiersin.org These genetic modifications, which alter the balance of enzymes like MUR3 and XLT2, directly impact the prevalence of structures like XLLG and provide powerful tools for studying the relationship between XyG structure and plant cell wall function. nih.govnih.gov

Enzymatic Degradation and Remodeling of Xyloglucan Oligosaccharides

Endo-Xyloglucanases: Specificity and Mode of Action on XLLG and Related XGOs

Endo-xyloglucanases (XEGs), classified under the EC number 3.2.1.151, are hydrolases that catalyze the endo-hydrolysis of the β-1,4-D-glucosidic linkages within the xyloglucan (B1166014) backbone. wikipedia.org Their action results in the depolymerization of the polysaccharide into smaller xyloglucan oligosaccharides. wikipedia.orgnih.gov These enzymes exhibit diverse specificities and modes of action, which are largely determined by their structural features and the Glycoside Hydrolase (GH) family to which they belong.

Xyloglucanases are classified into several GH families based on amino acid sequence similarities, as cataloged in the Carbohydrate-Active enZymes (CAZy) database. mdpi.com The primary families involved in xyloglucan degradation include GH5, GH9, GH12, GH16, GH44, GH45, and GH74. mdpi.com

GH5 : This is one of the largest GH families, with members displaying a wide range of specificities. nih.govcazypedia.org GH5 xyloglucanases are endoglucanases that typically cleave the xyloglucan backbone at unsubstituted glucose residues. cazypedia.org The specificity towards xyloglucan is often conferred by a constricted subsite -1, while the pocket-like topology of the +1 subsite is crucial for accommodating the branched substrate. nih.govresearchgate.net Some GH5 members, through modifications in the -1 subsite, can accommodate a xylosyl side chain, allowing cleavage at substituted glucose units. nih.gov

GH9 : Primarily composed of cellulases, the GH9 family also includes endo-xyloglucanases. nzytech.comcazypedia.org These enzymes are found in bacteria and plants and play roles in both biomass degradation and cell wall restructuring. cazypedia.orgnih.govcazypedia.org For instance, the gut symbiont Bacteroides ovatus utilizes a cell-surface GH9 endo-glucanase in a coordinated system with glycan-binding proteins to facilitate xyloglucan uptake. nih.govbohrium.com

GH12 : Fungal GH12 xyloglucanases are known to catalyze the endo-hydrolysis of the xyloglucan backbone, specifically cleaving glycosidic bonds at the "reducing end" side of unsubstituted glucose units, which releases XXXG-type oligosaccharides. nih.gov Structural studies have shown that these enzymes can tolerate α-1,6-xylose substitutions at subsites -3, -2, +1, and +2. cazypedia.org Some GH12 enzymes also exhibit activity on mixed-linkage β-glucans. proquest.com

GH16 : This family is notable for containing both xyloglucan endo-hydrolases (XEH) and xyloglucan endo-transglycosylases (XETs). cazypedia.orgwikipedia.org XETs are crucial for loosening the plant cell wall by cleaving a xyloglucan chain and transferring the new reducing end to another xyloglucan molecule. wikipedia.org Glycosynthases engineered from GH16 scaffolds have proven capable of synthesizing specific XGOs, including those of the XLLG type. acs.orgacs.org

GH44 : Initially thought to contain only bacterial enzymes, GH44 members have also been identified in Basidiomycota fungi. nih.gov These enzymes display a unique cleavage pattern, hydrolyzing the xyloglucan backbone on both sides of unsubstituted glucosyl units. nih.govresearchgate.net Some GH44 enzymes, like CcXgh44A from Clostridium cellulolyticum, can hydrolyze carboxymethylcellulose (CMC), β-glucan, and xyloglucan with similar efficiency. nzytech.com

GH45 : GH45 enzymes are typically small endoglucanases with representatives found in fungi, bacteria, and insects. nih.gov While their primary substrate is often cellulose (B213188), some show activity on xyloglucan. cazy.org They are structurally related to plant expansins, which are proteins involved in cell wall loosening. nih.govnih.gov

GH74 : This family exhibits a remarkable diversity in modes of action, including endo-dissociative, endo-processive, and exo-acting enzymes. mdpi.comcazypedia.org Many GH74 members are highly specific for xyloglucan. mdpi.com Some can accommodate xylosyl side chains at the -1 subsite, allowing for cleavage at substituted glucose residues. cazypedia.org Fungal GH74 xyloglucanases often cleave the backbone between an unsubstituted glucose and a xylose-substituted glucose. nih.gov

Table 1: Overview of Major Glycoside Hydrolase Families with Xyloglucanase Activity

The catalytic action of endo-xyloglucanases can be broadly categorized into three modes:

Processive Hydrolysis : In this mode, an enzyme performs multiple catalytic cleavages along a single polysaccharide chain before dissociating from it. This progressive hydrolysis is characteristic of some GH74 xyloglucanases. mdpi.comnih.gov For example, the GH74 from Aspergillus fumigatus (AfXEG74) exhibits an endo-processive activity, releasing XGOs as major products after an initial random hydrolysis event. nih.gov Some GH9 enzymes are also known to be processive endoglucanases. cazypedia.org An endo-processive xyloglucanase (TmCel74) from the thermophilic bacterium Thermotoga maritima has also been characterized. researchgate.net

Dissociative Hydrolysis : Also known as a classic endo-mode, this involves the enzyme binding to the xyloglucan chain, cleaving a single glycosidic bond, and then dissociating from the substrate. mdpi.com This action results in a rapid decrease in the polymer's molecular weight. This is a common mode of action for many endo-xyloglucanases across different GH families. nih.gov

Exo-Mode Hydrolysis : While most endo-xyloglucanases act internally on the polysaccharide chain, some enzymes exhibit an exo-mode of action, cleaving units from the end of the chain. This has been observed in certain GH74 enzymes, which can recognize the reducing ends of XGOs and release oligosaccharides, typically with two glucose units. mdpi.comcazypedia.org

The efficiency of endo-xyloglucanases is significantly influenced by the substitution pattern of the xyloglucan substrate, particularly the presence of galactose residues. The galactosylation of xyloglucan can act as a steric hindrance, blocking the action of many hydrolytic enzymes. nih.gov For instance, the activity of an isoprimeverose-producing oligoxyloglucan hydrolase (IpeA) is completely abolished by the galactosylation of the xylopyranosyl side chain at the non-reducing end of an XGO. nih.gov This highlights the necessity of a sequential enzymatic process where de-galactosylation must occur before the backbone can be efficiently degraded. However, some enzymes, such as specific GH5 xyloglucanases, can make kinetically productive interactions with galactose substituents, allowing them to process these more complex structures. cazypedia.org

Exo-Glycosidases in XLLG Processing

The complete saccharification of xyloglucan into its constituent monosaccharides is not possible with endo-xyloglucanases alone. It requires the synergistic action of exo-glycosidases, which cleave the side-chain residues from the non-reducing ends of the XGOs generated by endo-enzyme activity. mdpi.com

β-Galactosidases (EC 3.2.1.23) play a crucial role by removing terminal β-galactosyl residues from the xylose side chains of XGOs. Studies on Aspergillus oryzae have shown that a β-galactosidase, LacA, specifically cleaves galactose from XGOs but not from the intact xyloglucan polysaccharide. nih.gov This degalactosylation is a prerequisite for the action of other hydrolases, demonstrating a cooperative enzymatic relationship. nih.gov Similarly, in Arabidopsis, AtBGAL10 has been identified as the primary xyloglucan β-galactosidase. nih.gov Mutants lacking this enzyme accumulate unusual, partially digested xyloglucan subunits (e.g., GLG, GLLG), underscoring the enzyme's importance in normal xyloglucan turnover. nih.gov In Thermotoga maritima, the β-galactosidase TmBgalB is responsible for removing galactosyl residues from XGOs. researchgate.net

α-Xylosidases (EC 3.2.1.37) are responsible for cleaving the α-1,6-linked xylose residues directly attached to the glucose backbone of XGOs. The complete degradation of the side chains often requires the prior removal of galactose by β-galactosidases. Research on the hyperthermophilic archaeon Saccharolobus solfataricus has detailed the synergistic activity of a GH31 α-xylosidase (XylS) and a β-galactosidase in hydrolyzing XGOs. mdpi.com In the soil bacterium Cellvibrio japonicus, a GH31 α-xylosidase, CjXyl31A, shows high specificity for removing xylose from XGOs, particularly longer oligosaccharides. researchgate.net The coordinated action of these exo-glycosidases with endo-xyloglucanases allows organisms to efficiently deconstruct and utilize the complex xyloglucan polymer. researchgate.net

Table 2: Exo-Glycosidases in Xyloglucan Oligosaccharide Degradation

α-Fucosidases

The complete enzymatic breakdown of complex xyloglucan structures, such as those containing fucose, requires a consortium of enzymes acting in concert. Among these, α-L-fucosidases (EC 3.2.1.51) play a critical role. These enzymes catalyze the hydrolysis of terminal α-L-fucose residues from the non-reducing end of oligosaccharide chains. In the context of xyloglucan degradation, their primary function is to remove the α-1,2-linked L-fucose from the galactose side chains. nih.govresearchgate.net

The presence of fucopyranosyl residues on the side chains of xyloglucan oligosaccharides can sterically hinder the action of other essential enzymes like β-galactosidase and isoprimeverose-producing oligoxyloglucan hydrolase. nih.gov Therefore, the defucosylation step by an α-fucosidase is often a prerequisite for further degradation of the oligosaccharide.

Research has identified several α-L-fucosidases with specific activity towards fucosylated xyloglucan oligosaccharides (XGOs) from various sources, including plants and fungi. researchgate.netnih.gov For instance, an α-L-fucosidase from Arabidopsis thaliana, designated AtFXG1, has been shown to be active against the fucosylated xyloglucan oligosaccharide XXFG but not against the common synthetic substrate p-nitrophenyl-α-L-fucopyranoside, indicating a high degree of substrate specificity. researchgate.net Similarly, the fungus Aspergillus oryzae produces an α-1,2-L-fucosidase (AfcA) whose expression is induced by the presence of XGOs. nih.gov This enzyme specifically targets the α-(1→2)-linked fucose residues found in xyloglucan and milk oligosaccharides. nih.gov Fungi such as Fusarium graminearum also produce α-l-fucosidases (e.g., FgFCO1) capable of releasing fucose from fucosylated xyloglucan. nih.govdtu.dk

The cooperative action of these specialized α-fucosidases with other glycoside hydrolases is fundamental for the complete saccharification of fucosylated xyloglucans, enabling the subsequent breakdown of the defucosylated core structure. nih.govnih.gov

| Enzyme Name/Source | Glycoside Hydrolase Family | Specificity | Reference(s) |

| AfcA (Aspergillus oryzae) | GH95 | Acts specifically on α-(1→2)-linked L-fucopyranosyl residues in XGOs and milk oligosaccharides. | nih.gov |

| AtFXG1 (Arabidopsis thaliana) | GH95 | Active against fucosylated XGOs (XXFG) but not p-nitrophenyl-α-L-fucopyranoside. | researchgate.net |

| FgFCO1 (Fusarium graminearum) | GH29 | Catalyzes the release of fucose from fucosylated xyloglucan. | nih.govdtu.dk |

| Lily Flower α-fucosidase | Not specified | Acts on fucosylated xyloglucan nonasaccharide. | researchgate.net |

Xyloglucan Endotransglycosylases (XETs) and Their Role in Xyloglucan Dynamics

Xyloglucan Endotransglycosylases (XETs) are pivotal enzymes involved in the modification of the plant cell wall. wikipedia.org Classified under the Glycoside Hydrolase family 16 (GH16), these enzymes catalyze the endo-cleavage of a xyloglucan polymer and the subsequent transfer of the newly generated reducing end to the non-reducing end of an acceptor molecule, which is typically another xyloglucan chain or a xyloglucan oligosaccharide (XGO). wikipedia.orgresearchgate.net This process effectively cuts and re-joins xyloglucan cross-links between cellulose microfibrils. wikipedia.org

This dynamic activity is essential for various physiological processes in plants, including cell wall loosening during growth and expansion, seed germination, and fruit ripening. wikipedia.org By remodeling the xyloglucan-cellulose network, XETs play a crucial role in regulating the mechanical properties of the cell wall. oup.com

Transglycosylation versus Hydrolysis Activities

The catalytic mechanism of XETs, like other retaining glycoside hydrolases, involves a two-step process that can lead to one of two outcomes: transglycosylation or hydrolysis. researchgate.netnih.gov

Glycosylation: The enzyme first cleaves a β-1,4-glycosidic bond within the backbone of a donor xyloglucan molecule, forming a covalent glycosyl-enzyme intermediate.

Deglycosylation: The intermediate is then resolved by a nucleophilic attack.

The identity of the nucleophile determines the final product.

Transglycosylation: If the nucleophile is the non-reducing end of another sugar molecule (the acceptor substrate), such as a xyloglucan polymer or an oligosaccharide like XLLG, a new glycosidic bond is formed, resulting in an elongated or modified xyloglucan chain. This is the primary and biologically significant function of XETs. nih.gov

Hydrolysis: If the nucleophile is a water molecule, the glycosyl-enzyme intermediate is simply hydrolyzed, resulting in the net cleavage of the xyloglucan chain.

While transglycosylation is the favored reaction, the competition with water as a nucleophile means that a certain level of hydrolytic activity can occur. nih.govnih.gov The ratio of transglycosylation to hydrolysis (T/H ratio) can be influenced by factors such as the concentration and nature of available acceptor substrates.

Substrate Specificity and Acceptor Preferences for XLLG

XETs exhibit a wide range of substrate specificities, particularly concerning the acceptor molecule. Xyloglucan and its derived oligosaccharides (XGOs) are the key donor and acceptor substrates for these enzymes. nih.gov The specific structure of an XGO, including its side-chain substitutions, is a critical determinant for its recognition and efficiency as an acceptor substrate.

The nonasaccharide XLLG, with its characteristic fucosylated and galactosylated side chains, can serve as an acceptor substrate for XETs. The rate of the transglycosylation reaction is known to be dependent on the degree of galactosylation of the xylose residues in the acceptor XGO. nih.gov The presence and positioning of these galactose and fucose units on the XLLG molecule are crucial for its binding to the active site of the enzyme.

Different XET isoforms can have distinct preferences for acceptor substrates. For example, the poplar enzyme PttXET16A is highly specific and exclusively recognizes xyloglucan-derived substrates. researchgate.netnih.gov In contrast, other XETs exhibit broader specificity. nih.gov Computational studies, combined with experimental data, have been instrumental in elucidating the molecular basis for these preferences, highlighting how specific amino acid residues in the enzyme's acceptor binding site interact with the saccharide units of the acceptor. researchgate.netnih.gov The preference of various XET isoforms for different XGOs, such as XG-OS7, XG-OS8, and XG-OS9 (which includes XLLG), has been established, underscoring the fine-tuned regulation of xyloglucan remodeling in vivo. nih.gov

| Enzyme Isoform | Source | Substrate Preference | Key Findings | Reference(s) |

| PttXET16A | Poplar (Populus tremula x tremuloides) | Strictly specific for Xyloglucan-derived substrates. | Exclusively recognizes XG-derived substrates as both donor and acceptor. | researchgate.netnih.gov |

| TmXET6.3 | Nasturtium (Tropaeolum majus) | Broad acceptor specificity. | Can utilize various oligosaccharides as acceptors, indicating a less constrained active site. | nih.gov |

| Barley XETs | Barley (Hordeum vulgare) | Varied acceptor preference. | Different isoforms show varying preferences for XG-OS7, XG-OS8, and XG-OS9 as acceptors. | nih.gov |

Biological Functions and Signaling Roles of Xllg Oligosaccharides in Plants

XLLG as an Oligosaccharin: Modulation of Plant Growth and Development

Oligosaccharins are carbohydrate-based signaling molecules that regulate plant defense, growth, and development. Xyloglucan-derived oligosaccharides, including XLLG, demonstrate classic oligosaccharin activity, exhibiting distinct, often concentration-dependent, effects on fundamental cellular processes.

The regulation of cell elongation is a critical process for plant growth, determining the ultimate size and shape of organs. Xyloglucan (B1166014) oligosaccharides, such as XLLG, have been shown to exert a dual influence on this process. nih.govresearchgate.netuga.edu The specific effect, whether promoting or inhibiting elongation, is largely dependent on the oligosaccharide's concentration.

At low concentrations, typically in the nanomolar (nM) range, certain fucosylated XGOs antagonize the growth-promoting effects of auxins. nih.govuga.edu Conversely, at higher concentrations, in the micromolar (µM) range, a variety of cellotetraose-based XGOs, including XLLG, XXXG, and XXLG, have been observed to promote growth. nih.govresearchgate.netuga.edu This growth-promoting effect is attributed to their ability to act as acceptor substrates for the enzyme xyloglucan endotransglycosylase (XET). nih.gov XET is a key enzyme in the cell wall that cleaves and religates xyloglucan chains, a process essential for wall loosening and subsequent cell expansion. nih.gov By providing an alternative substrate, these oligosaccharides can influence the dynamics of cell wall modification, thereby facilitating cell enlargement. nih.govnih.gov This concentration-dependent activity suggests a sophisticated feedback mechanism where the products of cell wall degradation can, in turn, regulate the rate of cell expansion. nih.gov

| Concentration Range | Type of XGO | Observed Effect on Cell Elongation | Proposed Mechanism of Action |

|---|---|---|---|

| ~1 nM | Fucosylated XGOs (e.g., XXFG) | Inhibition of auxin-stimulated growth | Antagonism of auxin signaling, possibly via membrane-binding. nih.govuga.edu |

| ~1 µM | Cellotetraose-based XGOs (e.g., XLLG, XXXG, XXLG) | Promotion of growth/elongation | Acting as acceptor substrates for xyloglucan endotransglycosylase (XET), facilitating cell wall loosening. nih.govresearchgate.netnih.gov |

The regulatory roles of XLLG and related oligosaccharides are closely intertwined with the action of major plant hormones, particularly auxins. As noted, the effects of XGOs on cell elongation are often defined by their interaction with auxin signaling pathways.

At micromolar concentrations, XGOs like XLLG can mimic the effect of auxin by inducing growth, suggesting a convergence on the cellular machinery that controls cell expansion. nih.govresearchgate.netuga.edu This auxin-like activity is not dependent on the presence of a fucose residue, as seen with XLLG and XXXG. uga.edu In contrast, the inhibitory effect observed at nanomolar concentrations with fucosylated XGOs demonstrates a direct antagonism of auxin-stimulated growth. nih.govuga.edu For example, studies have shown that these oligosaccharides can inhibit the elongation of pea stem segments that is induced by the synthetic auxin 2,4-D. uga.edunih.gov

While direct interactions between XLLG and gibberellic acid (GA) signaling are less characterized, both are known to be key regulators of cell expansion. nih.gov Auxin and GA pathways often interact synergistically to promote plant growth, including stem elongation and root development. mdpi.comnih.gov For instance, auxin can promote GA biosynthesis, and both hormones can lead to the degradation of DELLA proteins, which are repressors of plant growth. mdpi.comnih.gov Given that XLLG can modulate auxin-related responses, it is plausible that it indirectly influences GA-regulated processes, although the specific molecular connections require further investigation.

XLLG Involvement in Plant Stress Responses

Beyond their roles in development, xyloglucan oligosaccharides are implicated in mediating plant responses to various environmental stresses. They can act as signaling molecules that help activate defense and tolerance mechanisms.

Research indicates that the structure and metabolism of xyloglucan in the cell wall are significantly altered under abiotic stress, and exogenous application of XGOs can enhance tolerance.

Salt Stress: The metabolism of xyloglucan is a key factor in how plants adapt to high salinity. In Arabidopsis, the expression of XTH30, a gene encoding a xyloglucan endotransglucosylase/hydrolase, is upregulated by salt stress. nih.gov Loss-of-function mutants of this gene exhibit increased salt tolerance, which is correlated with altered levels of xyloglucan-derived oligosaccharides and lower accumulation of sodium ions (Na⁺). nih.gov This suggests that modulating the specific composition of XGOs in the cell wall is a component of the salt stress response.

Heavy Metal and Aluminum Toxicity: Exogenous application of xyloglucan oligosaccharides (Xh) has been shown to effectively alleviate cadmium (Cd) toxicity in ramie (Boehmeria nivea). The treatment attenuated the negative effects of Cd on growth and photosynthetic pigments. In rice, aluminum (Al) toxicity has been linked to an increase in xyloglucan content in the root cell wall. Enhancing the degradation of xyloglucan, which would release oligosaccharides, was found to reduce Al accumulation and improve root growth, indicating that the dynamics of xyloglucan and its derivatives are crucial for mitigating Al toxicity.

A common consequence of abiotic stress is the overproduction of reactive oxygen species (ROS), leading to oxidative stress. Xyloglucan oligosaccharides appear to play a role in mitigating this damage.

In studies on cadmium-stressed ramie plants, the application of Xh led to a significant decrease in the levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), which are key indicators of oxidative damage. This suggests that XGOs help reduce the oxidative damage caused by heavy metals. Similarly, in salt-tolerant Arabidopsis mutants with altered xyloglucan metabolism, a lower content of H₂O₂ was observed under salt stress conditions, further linking xyloglucan structure to the management of oxidative stress. nih.gov The mechanism likely involves the enhancement of the plant's own antioxidant defense system, which includes enzymes like peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT).

| Stress Type | Plant Species | Observed Effect of XGOs / Altered Xyloglucan Metabolism | Key Findings |

|---|---|---|---|

| Salt Stress | Arabidopsis thaliana | Increased tolerance in mutants with altered XGO profiles. | Lower Na⁺ and H₂O₂ accumulation. nih.gov |

| Cadmium (Cd) Toxicity | Boehmeria nivea | Alleviation of toxicity with exogenous Xh application. | Reduced Cd uptake, decreased H₂O₂ and MDA levels. |

| Aluminum (Al) Toxicity | Oryza sativa (Rice) | Enhanced tolerance by reducing xyloglucan content. | Reduced Al accumulation in root cell walls. |

Oligosaccharides derived from the cell walls of either plants or pathogens are well-known elicitors of plant defense responses. Xyloglucan oligosaccharides fit this profile, acting as damage-associated molecular patterns (DAMPs) that signal a breach in cell wall integrity and activate immune responses.

Recent studies have shown that xyloglucan and its oligosaccharides can trigger the activation of mitogen-activated protein kinases (MAPK) and the expression of immune-related genes. MAPK cascades are central signaling pathways in plants that translate external stimuli, including pathogen attacks and abiotic stress, into cellular responses. The ability of XGOs to activate this pathway places them as key components in the plant's innate immunity. Furthermore, plants have been found to produce proteins that inhibit fungal enzymes designed to degrade xyloglucan, suggesting a co-evolutionary arms race where the integrity of xyloglucan and the signaling potential of its oligosaccharides are protected. uga.edu

Mechanisms of XLLG Perception and Signal Transduction in Plant Cells

The intricate signaling networks within plant cells are crucial for their adaptation and response to a myriad of internal and external cues. Xyloglucan oligosaccharides (XGOs), derived from the primary cell wall component xyloglucan, have emerged as significant signaling molecules. Among these, XLLG, a specific xyloglucan oligosaccharide, is involved in these complex communication pathways. The perception of XLLG and the subsequent transduction of this signal initiate a cascade of molecular events that ultimately govern various physiological responses in plants. This section delves into the current understanding of how plant cells perceive XLLG and the downstream molecular changes that ensue.

Putative Receptor-Binding Interactions

The perception of extracellular signals in plants is predominantly mediated by plasma membrane-localized receptors that recognize specific ligands, thereby initiating an intracellular signaling cascade. While a specific receptor for XLLG has not yet been definitively identified, research into the perception of cell wall-derived oligosaccharides provides strong evidence for the existence of such receptors. Plant cells possess sophisticated surveillance systems that monitor the integrity of the cell wall, and breakdown products like XGOs are recognized as damage-associated molecular patterns (DAMPs). This recognition is a critical component of the plant's innate immunity and developmental regulation.

Putative receptors for XGOs, including XLLG, are thought to be receptor-like kinases (RLKs) or receptor-like proteins (RLPs) located on the cell surface. These receptors typically feature an extracellular domain for ligand binding, a transmembrane domain, and an intracellular domain, often with kinase activity, to propagate the signal. Although direct binding of XLLG to a specific receptor is yet to be demonstrated, the broader class of xyloglucan oligosaccharides is known to elicit defense responses, suggesting perception by pattern recognition receptors (PRRs).

One notable interaction involves the binding of XLLG to xyloglucan endotransglycosylases (XETs), enzymes that play a crucial role in cell wall modification. While XETs are primarily enzymatic, their ability to bind XLLG as an acceptor substrate indicates a specific molecular recognition. This interaction is fundamental to the integration of new xyloglucan chains into the existing cell wall network. Although not a classical signaling receptor, this binding demonstrates the capacity of plant proteins to specifically recognize the XLLG structure. The structure of a xyloglucan transglycosylase (XET) in complex with a xyloglucan nonasaccharide, XLLG, reveals a highly favorable acceptor binding site, which is a prerequisite for its enzymatic activity .

The table below summarizes the current understanding of proteins that are known to bind to XLLG and the nature of these interactions.

Downstream Molecular Responses (e.g., gene expression, enzyme activity)

Upon perception, the XLLG signal is transduced into the cell, leading to a variety of molecular responses. These responses include alterations in gene expression and the modulation of enzyme activities, which collectively orchestrate the plant's physiological adjustments. While research specifically dissecting the downstream effects of XLLG is still emerging, studies on the broader class of xyloglucan oligosaccharides provide significant insights into the likely molecular events.

Gene Expression Changes:

Treatment of plants with XGOs has been shown to induce changes in the expression of a wide array of genes. These genes are often implicated in stress responses, cell wall metabolism, and developmental processes. For instance, xyloglucan and its oligosaccharides can trigger the activation of mitogen-activated protein kinase (MAPK) cascades, which are central signaling pathways that regulate the expression of defense-related genes. The upregulation of genes encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds, such as phytoalexins, is a common response to the perception of DAMPs like XGOs.

Modulation of Enzyme Activity:

The perception of XGOs can also lead to rapid changes in the activity of various enzymes. One of the well-documented effects is the activation of cellulases, enzymes that can cleave cellulose (B213188) microfibrils. This is thought to be a mechanism for cell wall loosening during growth. Furthermore, in response to abiotic stresses such as heavy metal toxicity, exogenous application of XGOs has been observed to enhance the activity of antioxidant enzymes. This suggests a role for XGO signaling in bolstering the plant's defense against oxidative stress. In Brachypodium distachyon, the β-galactosidase BdBGAL1 is capable of removing both galactose residues from XLLG oligosaccharides, indicating a direct enzymatic modification of this specific oligosaccharide in the apoplast researchgate.net.

The following table provides a summary of the observed downstream molecular responses to xyloglucan oligosaccharides in general, which may be indicative of the effects of XLLG.

Interactions of Xyloglucan and Xllg with Plant Cell Wall Architecture

Xyloglucan's Role as a Matrix Polysaccharide in Cell Wall Integrity and Extensibility

Xyloglucan (B1166014) is a key matrix polysaccharide that contributes significantly to the integrity and extensibility of the primary cell wall in many plant species. oup.comnih.gov It is widely believed to form a network with cellulose (B213188) microfibrils, acting as a tether that holds them together, thereby providing mechanical strength to the cell wall. nih.govuga.edu This network is not static; it is a dynamic structure that can be modified to allow for cell expansion. uga.eduresearchgate.net

The concept of a cellulose-xyloglucan network as the primary load-bearing structure has been a central tenet in models of the primary cell wall. nih.govuga.edu In this model, xyloglucan coats the surface of cellulose microfibrils, preventing their aggregation and connecting adjacent microfibrils. uga.edu This arrangement is thought to directly or indirectly regulate the mechanical properties of the wall, allowing for both strength and the flexibility required for growth. uga.edu However, recent research suggests that the role of xyloglucan may be more nuanced than previously thought, with some studies indicating that genetic deletion of xyloglucan synthesis does not lead to catastrophic cell wall failure. oup.comresearchgate.netnih.gov This has led to a re-evaluation of the precise nature and extent of xyloglucan's contribution to cell wall mechanics. nih.govresearchgate.netnih.gov

Despite these ongoing discussions, it is clear that xyloglucan is a vital component for maintaining the balance between wall rigidity and the capacity for expansion. The dynamic remodeling of the xyloglucan network is a key process in controlling cell growth. researchgate.netmdpi.com

Physical and Chemical Interactions between Xyloglucan and Cellulose Microfibrils

The association between xyloglucan and cellulose is a non-covalent interaction, primarily driven by hydrogen bonds and hydrophobic forces. oup.comuga.edu This interaction is highly specific, as xyloglucan binding to cellulose is not significantly affected by the presence of other polysaccharides like pectins or various β-glucans. nih.gov The structural similarity between the β-(1,4)-glucan backbone of xyloglucan and that of cellulose allows for a close conformational association between the two polymers. uga.eduresearchgate.net

Hydrogen Bonding and Hydrophobic Interactions

The binding of xyloglucan to cellulose is a complex process that involves both hydrogen bonding and hydrophobic interactions. oup.com At lower concentrations, the initial adsorption of xyloglucan to cellulose is an exothermic process, which is attributed to the formation of hydrogen bonds. oup.com However, at higher concentrations of xyloglucan oligosaccharides, the process becomes endothermic, suggesting that hydrophobic interactions and the reorganization of water molecules play a more dominant role. oup.com

Computational studies have further elucidated these interactions, suggesting that xyloglucan preferentially binds to the hydrophobic surfaces of cellulose microfibrils. oup.comnih.gov The cellulose microfibril possesses distinct hydrophobic and hydrophilic faces, and the binding of xyloglucan to the hydrophobic face is thought to be more ordered and of lower energy. oup.comnih.gov This specificity of binding could have significant implications for the in vivo assembly of the cell wall. oup.com

Influence of Xyloglucan Structure (including XLLG) on Cellulose Binding Affinity

Research has shown that the degree and type of sidechain substitution affect the ability of the xyloglucan backbone to adopt the "flat ribbon" conformation necessary for binding to the surface of cellulose. uga.edunih.gov In solution, xyloglucan is thought to exist in a "twisted" conformation that is not complementary to cellulose. uga.edu The binding process is believed to involve an "untwisting" of the xyloglucan backbone. uga.edu

Studies comparing different types of xyloglucan have revealed that those with more complex sidechains, such as the fucosylated xyloglucans found in pea, exhibit a higher binding affinity for cellulose compared to those with simpler structures, like the xyloglucan from nasturtium seeds. nih.gov This enhanced binding has been attributed to the trisaccharide nature of the sidechain providing more hydroxyl groups for potential hydrogen bonding with cellulose. oup.com However, other studies suggest that the molecular weight of the xyloglucan polymer also plays a crucial role, with smaller fragments potentially having better access to cellulose surfaces. researchgate.netresearchgate.net

The table below summarizes key findings on the influence of xyloglucan structure on cellulose binding:

| Feature | Influence on Cellulose Binding | Source |

| Backbone Conformation | Must adopt a "flat ribbon" conformation for optimal binding. | uga.edu |

| Sidechain Complexity | More complex sidechains (e.g., fucosylated) can enhance binding affinity, potentially by providing more sites for hydrogen bonding. | oup.comnih.gov |

| XLLG Oligosaccharide | As a component of the larger xyloglucan polymer, its specific structure contributes to the overall binding properties. | nih.gov |

| Molecular Weight | Smaller xyloglucan fragments may exhibit higher binding due to better accessibility to cellulose surfaces. | researchgate.netresearchgate.net |

Dynamic Remodeling of Xyloglucan Networks by XETs and Xyloglucanases

The xyloglucan network within the cell wall is not static but is dynamically remodeled by a suite of enzymes, primarily xyloglucan endotransglucosylases/hydrolases (XTHs) and xyloglucanases. researchgate.netnih.govnih.gov This enzymatic activity is crucial for cell wall loosening, which is a prerequisite for cell expansion. researchgate.net

Xyloglucan endotransglucosylases (XETs) are a key class of enzymes that catalyze the cleavage and re-ligation of xyloglucan chains. mdpi.comnih.gov This "cut and paste" mechanism allows for the temporary disruption of the cellulose-xyloglucan network, enabling the cellulose microfibrils to move apart under the force of turgor pressure, leading to cell expansion. uga.edumdpi.com The newly synthesized xyloglucan can then be integrated into the expanding wall, maintaining its structural integrity. nih.gov There are two main activities associated with XTHs: xyloglucan endotransglycosylase (XET) activity and xyloglucan endohydrolase (XEH) activity. nih.gov XET activity involves the transfer of a segment of a cleaved xyloglucan molecule to the end of another xyloglucan chain, while XEH activity results in the hydrolysis of the xyloglucan backbone. nih.gov

Xyloglucanases, on the other hand, are hydrolases that specifically cleave the β-(1,4)-glucan backbone of xyloglucan, leading to its breakdown. nih.gov This activity can also contribute to cell wall loosening and is involved in processes such as fruit ripening and organ abscission. nih.gov

The coordinated action of these enzymes allows for precise control over the extensibility of the cell wall, enabling plants to regulate their growth and development in response to various internal and external cues. nih.govnih.gov

Impact of XLLG on Cell Wall Plasticity and Mechanical Properties

The specific structure of xyloglucan, including the presence and arrangement of oligosaccharides like XLLG, has a direct impact on the mechanical properties of the cell wall, such as its plasticity and stiffness. nih.govresearchgate.net While direct studies focusing solely on the impact of the XLLG oligosaccharide are less common, the broader influence of xyloglucan structure on cell wall mechanics is well-documented.

Alterations in xyloglucan structure and content have been shown to affect the mechanical properties of plant tissues. nih.govnih.gov For instance, a lack of xyloglucan in certain mutants leads to changes in the mechanical properties of hypocotyls, suggesting a role in providing some degree of strength to the primary cell wall. nih.gov Conversely, changes in the molecular mass of xyloglucans have been correlated with changes in cell wall extensibility. researchgate.net

Microbial Metabolism of Xyloglucan Oligosaccharides and Ecological Roles

Diversity of Microbial Xyloglucan-Degrading Enzymes

Microbial degradation of xyloglucan (B1166014) is accomplished by a variety of glycoside hydrolases (GHs) that target the β-1,4-glucan backbone and its various side chains. The specific enzymatic machinery often reflects the organism's environment and metabolic capabilities.

Fungi, particularly filamentous fungi, are well-known for their ability to secrete a wide array of plant cell wall-degrading enzymes. nih.gov Aspergillus and Trichoderma species are prominent examples, employing a battery of enzymes for the complete breakdown of xyloglucan. nih.govnih.gov

Aspergillus species, such as Aspergillus oryzae, produce a suite of glycoside hydrolases to deconstruct xyloglucan. nih.govresearchgate.net These include endo-xyloglucanases like Xeg5A (GH5) and Xeg12A (GH12), which cleave the glucan backbone to produce smaller XGOs, including the heptasaccharide XXXG and the nonasaccharide XLLG. researchgate.net Additionally, A. oryzae possesses α-xylosidases (e.g., AxyA from GH31) and β-galactosidases that work to remove the side chains from these oligosaccharides. oup.com The cooperative action of these enzymes is essential for the complete degradation of xyloglucan. nih.govoup.com

Table 1: Key Fungal Enzymes in Xyloglucan Degradation

| Fungus | Enzyme | Glycoside Hydrolase Family | Function |

| Aspergillus oryzae | Xeg5A | GH5 | Endo-xyloglucanase |

| Aspergillus oryzae | Xeg12A | GH12 | Endo-xyloglucanase |

| Aspergillus oryzae | AxyA | GH31 | α-Xylosidase |

| Trichoderma reesei | CEL74A | GH74 | Xyloglucanase |

Certain members of the human gut microbiota, particularly those from the phylum Bacteroidetes, have evolved sophisticated genetic systems for the targeted degradation of dietary polysaccharides. nih.govnih.gov The ability to metabolize xyloglucan is often conferred by a discrete gene cluster known as a Xyloglucan Utilization Locus (XyGUL). nih.govresearchgate.net Bacteroides ovatus possesses a well-characterized XyGUL that orchestrates the binding, hydrolysis, and import of xyloglucan. nih.govnih.gov

The B. ovatus XyGUL encodes a suite of enzymes necessary for the complete saccharification of xyloglucan oligosaccharides. nih.govnih.gov This includes a cell-surface endo-xyloglucanase that initially cleaves the polysaccharide into smaller fragments. researchgate.net These oligosaccharides are then imported into the periplasm, where a consortium of exo-glycosidases, including α-xylosidases, β-glucosidases, and α-L-arabinofuranosidases, work in a stepwise manner to dismantle them into their constituent monosaccharides. nih.gov The presence of syntenic XyGULs in other gut Bacteroidetes suggests an evolutionary adaptation to the structural diversity of xyloglucans found in the human diet. nih.gov

Table 2: Enzymes of the Bacteroides ovatus Xyloglucan Utilization Locus (XyGUL)

| Enzyme Type | Glycoside Hydrolase Family | Cellular Location | Function |

| Endo-xyloglucanase | GH5 | Cell Surface | Initial cleavage of xyloglucan |

| α-Xylosidase | GH31 | Periplasm | Removal of xylose side chains |

| β-Glucosidase | GH3 | Periplasm | Cleavage of the glucan backbone |

| α-L-Arabinofuranosidase | GH43 | Periplasm | Removal of arabinose side chains |

| β-Galactosidase | GH2 | Periplasm | Removal of galactose side chains |

While less studied than their bacterial and fungal counterparts, archaea also contribute to hemicellulose degradation. nih.govmdpi.com The hyperthermophilic archaeon Saccharolobus solfataricus (formerly Sulfolobus solfataricus) produces thermostable glycoside hydrolases capable of acting on xyloglucan oligosaccharides. nih.govmdpi.comnih.gov

Research has identified at least three key enzymes from S. solfataricus involved in the hydrolysis of XGOs: a GH1 β-gluco-/β-galactosidase (LacS), a GH29 α-fucosidase, and a GH31 α-xylosidase (XylS). nih.govmdpi.com These enzymes have been shown to act synergistically to release monosaccharides from XGOs derived from different plant sources. nih.gov The α-fucosidase is particularly noteworthy as it can efficiently remove fucose residues from complex fucosylated oligosaccharides without the need for prior debranching by other enzymes. mdpi.com

Synergistic Action of Microbial Glycoside Hydrolases in XLLG Saccharification

The complete breakdown of complex xyloglucan oligosaccharides like XLLG requires the coordinated and synergistic action of multiple glycoside hydrolases. mdpi.comnih.gov No single enzyme can fully degrade this branched structure.

In S. solfataricus, the β-gluco-/β-galactosidase (LacS) and the α-xylosidase (XylS) exhibit a strong synergistic relationship in the degradation of XGOs. mdpi.comnih.gov LacS can remove the galactose residues, providing the α-xylosidase with better access to the xylose side chains. mdpi.com

Similarly, in bacteria like Ruminiclostridium cellulolyticum, the degradation of XGOs within the cytoplasm involves a sequential process. nih.gov A β-galactosidase first removes the galactose units from XLLG, converting it to XXXG. Subsequently, an α-xylosidase and a β-glucosidase act in succession to break down the remaining oligosaccharide into monosaccharides. nih.gov This stepwise degradation, where the product of one enzyme becomes the substrate for the next, is a hallmark of efficient polysaccharide metabolism.

In fungi like Aspergillus oryzae, the cooperative action of endo-xyloglucanases, which produce oligosaccharides like XLLG, and various exo-glycosidases, including β-galactosidases and α-xylosidases, is crucial for the complete conversion of xyloglucan into usable monosaccharides. oup.com

Role of Xyloglucan Degradation in Carbon Cycling and Biomass Turnover

As a major component of plant biomass, xyloglucan represents a significant reservoir of fixed carbon. The microbial degradation of xyloglucan is a fundamental process in the global carbon cycle, facilitating the return of carbon to the atmosphere and its redistribution within terrestrial and aquatic ecosystems. Fungi and bacteria are the primary decomposers of plant litter, and their xyloglucan-degrading enzymes are essential for breaking down this complex polysaccharide, making the carbon and energy stored within it available to other organisms in the food web. This enzymatic breakdown of plant cell walls contributes to soil formation and fertility.

Influence on Microbiome Composition and Function (general ecological context)

In specific environments, such as the mammalian gut, the ability to degrade complex polysaccharides like xyloglucan is a key determinant of microbial community structure and function. nih.govnih.gov The presence of xyloglucan in the diet selectively enriches for gut microbes that possess the necessary enzymatic machinery, such as the XyGULs found in Bacteroides species. nih.govresearchgate.net

The degradation of xyloglucan by these specialist microbes releases monosaccharides and produces short-chain fatty acids (SCFAs) through fermentation. researchgate.net These SCFAs, such as acetate, propionate, and butyrate, serve as a major energy source for the host and have profound effects on host physiology, including gut health and immune function. researchgate.netgenome.gov Therefore, the microbial metabolism of xyloglucan not only shapes the composition of the gut microbiota but also plays a vital role in the symbiotic relationship between the microbiota and its host. nih.gov The competition and/or synergy between different xyloglucan-degrading microbes for this valuable resource is a key factor in the ecological dynamics of the gut ecosystem.

Chemo Enzymatic Synthesis and Derivatization of Xllg for Research Applications

Preparative Synthesis of XLLG Oligosaccharides from Natural Sources

The primary and most traditional method for obtaining XLLG oligosaccharides is through the enzymatic hydrolysis of xyloglucan (B1166014) extracted from natural sources, with tamarind seed xyloglucan being a prominent choice due to its abundance and high xyloglucan content. researchgate.netbiosynth.comfrontiersin.org Tamarind kernel powder, a byproduct of the food industry, serves as a cost-effective starting material. researchgate.net The general process involves the solubilization of the tamarind seed polysaccharide, followed by enzymatic digestion. nih.gov